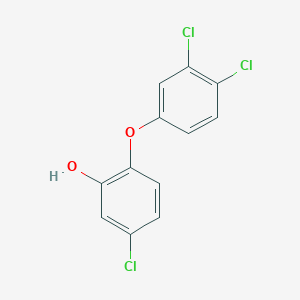
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)-, also known as triclosan, is a chlorinated aromatic compound widely used for its antibacterial and antifungal properties. It is commonly found in various consumer products such as soaps, toothpaste, and deodorants. The compound’s chemical structure consists of a phenol ring substituted with chlorine atoms and a dichlorophenoxy group, contributing to its broad-spectrum antimicrobial activity .
Mécanisme D'action
Target of Action
5-Chloro-2-(3,4-dichlorophenoxy)phenol, also known as Triclosan (TCS), is a broad-spectrum lipophilic antibacterial agent . It is widely used in various consumer products . The primary targets of TCS are bacteria and protozoa, where it inhibits the type II fatty acid synthesis enzyme (FAS-II) .
Mode of Action
TCS interacts with its targets by inhibiting the FAS-II enzyme, which is crucial for bacterial and protozoan lipid synthesis . This interaction disrupts the normal functioning of the microorganisms, leading to their death .
Biochemical Pathways
The main biochemical pathway affected by TCS is the fatty acid synthesis pathway in bacteria and protozoa . By inhibiting the FAS-II enzyme, TCS disrupts the production of essential lipids in these organisms, affecting their growth and survival .
Pharmacokinetics
TCS is known for its high hydrophobicity, suggesting its potential for bioaccumulation in fatty tissues . It undergoes glucuronidation and sulphation in animals and humans, regardless of the route of administration .
Result of Action
The inhibition of the FAS-II enzyme by TCS leads to the death of bacteria and protozoa, thereby acting as an effective antibacterial and antiprotozoal agent . It’s also considered an endocrine disruptor and may have potential adverse effects on human health .
Action Environment
Due to its widespread use and bioaccumulative nature, TCS is often detected in environmental and human biological samples . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s known to be biodegradable, photo-unstable, and reactive towards chlorine and ozone . These characteristics can lead to the transformation of TCS into potentially more toxic and persistent compounds in certain environmental conditions .
Analyse Biochimique
Biochemical Properties
Phenol, 5-chloro-2-(3,4-dichlorophenoxy) is known to inhibit bacterial and plasmodial type II fatty acid synthesis enzymes (FAS-II), and it also inhibits mammalian fatty acid synthase (FASN), which may also have anticancer activity .
Cellular Effects
Long-term exposure to Phenol, 5-chloro-2-(3,4-dichlorophenoxy) has been suggested to play an endocrine-disrupting role and promote liver fibrosis and tumor occurrence . It has been shown to produce cytotoxic, genotoxic, and endocrine disruptor effects .
Molecular Mechanism
The molecular mechanism of Phenol, 5-chloro-2-(3,4-dichlorophenoxy) involves its interaction with various biomolecules. It can alter the function of the endocrine system, causing adverse health effects . It can also be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .
Temporal Effects in Laboratory Settings
Phenol, 5-chloro-2-(3,4-dichlorophenoxy) is known to be biodegradable, photo-unstable, and reactive towards chlorine and ozone . Over time, it can be transformed into potentially more toxic and persistent compounds .
Dosage Effects in Animal Models
In animal models, the effects of Phenol, 5-chloro-2-(3,4-dichlorophenoxy) vary with different dosages . The Benchmark Dose (BMD) and BMD Lower Confidence Limit (BMDL) for the effects on thyroxine were 69.7 and 35.6 mg/kg/day, respectively .
Metabolic Pathways
The metabolic pathways of Phenol, 5-chloro-2-(3,4-dichlorophenoxy) involve its transformation into various compounds. It can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .
Transport and Distribution
Phenol, 5-chloro-2-(3,4-dichlorophenoxy) is commonly encountered in various environmental compartments due to its partial elimination in sewage treatment plants . It has been detected in a microgram per liter or microgram per kilogram level in sewage treatment plants (influents, effluents, and sludges), natural waters (rivers, lakes, and estuarine waters), and sediments as well as in drinking water .
Subcellular Localization
Due to its high hydrophobicity, it can accumulate in fatty tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- typically involves the chlorination of phenol followed by etherification with 3,4-dichlorophenol. The reaction conditions often require the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The process can be summarized as follows:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst to form 5-chlorophenol.
Etherification: 5-chlorophenol is then reacted with 3,4-dichlorophenol in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenolic ethers and other substituted phenols.
Applications De Recherche Scientifique
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying halogenated phenols and their reactivity.
Biology: Investigated for its effects on microbial cell membranes and resistance mechanisms.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of personal care products, disinfectants, and preservatives.
Comparaison Avec Des Composés Similaires
Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- is often compared with other chlorinated phenols such as:
Phenol, 2,4,6-trichloro-: Known for its use as a pesticide and disinfectant.
Phenol, 4-chloro-3,5-dimethyl-: Used in antiseptics and disinfectants.
Phenol, 2,4-dichloro-: Commonly used in herbicides and disinfectants.
The uniqueness of Phenol, 5-chloro-2-(3,4-dichlorophenoxy)- lies in its broad-spectrum antimicrobial activity and its widespread use in consumer products .
Propriétés
IUPAC Name |
5-chloro-2-(3,4-dichlorophenoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNGAWPVLXMWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
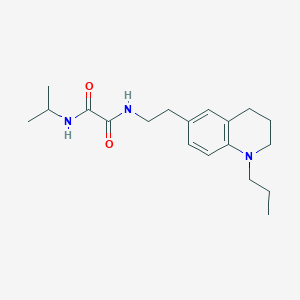
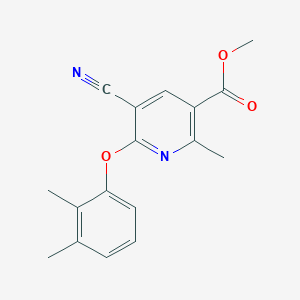
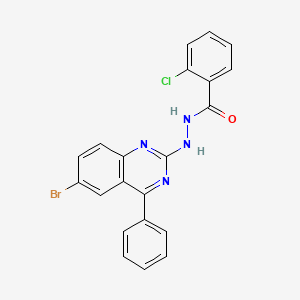
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)
![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
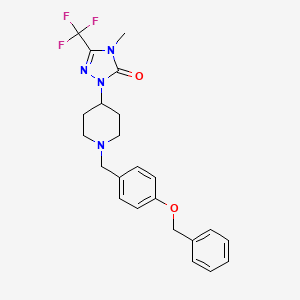
![N'-(2,6-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2747451.png)
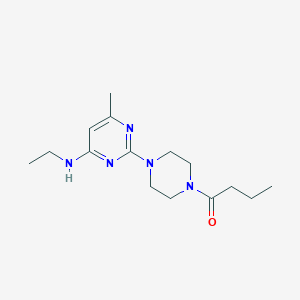
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2747458.png)
